molecular formula C5H11N3O2S B1315468 Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester CAS No. 53065-50-2

Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester

Cat. No. B1315468
CAS RN: 53065-50-2
M. Wt: 177.23 g/mol
InChI Key: CGKDONBYFRNJST-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, it’s important to note that esters, a group to which this compound belongs, typically undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, also known as saponification, the products are a carboxylate salt and an alcohol .

Scientific Research Applications

Synthesis of Derivatives

Hydrazinecarboxylic acid derivatives, including ethyl esters, serve as starting materials for various synthetic routes. For instance, they are pivotal in preparing azo-esters, amides, azides, and hydrazides. These compounds are essential in studying the stability and reactivity of nitrohydrazines towards nitric acid, offering insights into their potential applications in more complex chemical syntheses (Vogelesang, 2010).

One-Pot Synthesis Applications

The reagent has been successfully applied in the one-pot synthesis of 4-substituted 2,4-dihydro-3H-1,2,4-triazolin-3-ones from readily available primary alkyl and aryl amines. This process is noted for its mildness and efficiency, especially in forming sterically hindered triazolinones, highlighting its utility in synthesizing potentially bioactive molecules (Shao et al., 2006).

Pharmaceutical Intermediates

Ethyl esters of hydrazinecarboxylic acid are integral in synthesizing pharmaceutical intermediates, such as 5-amino derivatives of ethyl 2-methylthiothieno-[2,3-d]pyrimidine-6-carboxylate. These intermediates are further reacted with hydrazine to create novel compounds with potential therapeutic applications (Tumkyavichyus & Matulyauskene, 1987).

Analgesic Activity Research

Research into new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety has shown that treatment with hydrazine hydrate produces compounds screened for analgesic activity. This application underscores the role of hydrazinecarboxylic acid derivatives in developing new pain management therapies (Saad et al., 2011).

Isoquinolinones Synthesis

The metalation of 2-(2-methylphenyl)hydrazinecarboxylic acid esters and subsequent reactions have been employed to synthesize 3-substituted-1(2H)-isoquinolinones. This process highlights the versatility of hydrazinecarboxylic acid derivatives in synthesizing heterocyclic compounds, which are crucial in pharmaceutical research (Koller et al., 1996).

properties

IUPAC Name

ethyl N-(methylcarbamothioylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S/c1-3-10-5(9)8-7-4(11)6-2/h3H2,1-2H3,(H,8,9)(H2,6,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKDONBYFRNJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497479
Record name Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-(methylcarbamothioylamino)carbamate

CAS RN

53065-50-2
Record name Ethyl 2-(methylcarbamothioyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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